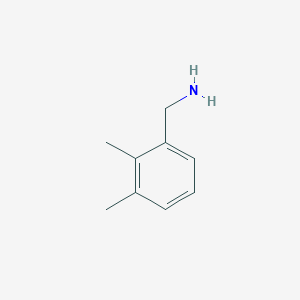

2,3-Dimethylbenzylamin

Übersicht

Beschreibung

2,3-Dimethylbenzylamine is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3-Dimethylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dimethylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Katalysator für Polyurethanschaumstoffe

2,3-Dimethylbenzylamin: wird häufig als Katalysator bei der Herstellung von Polyurethanschaumstoffen verwendet . Diese Schaumstoffe sind in verschiedenen Industrien weit verbreitet, darunter Automobil, Bauwesen und Möbel. Die Verbindung hilft, die Reaktion zwischen Polyol und Isocyanat zu kontrollieren, die entscheidend für die Eigenschaften des Schaums wie Dichte, Elastizität und Unterstützung ist.

Verbesserung der Härtung von Epoxidharzen

Im Bereich der Epoxidharze wirkt This compound als Härtungskatalysator . Es beschleunigt den Vernetzungsprozess, was zu verbesserter mechanischer Festigkeit, thermischer Stabilität und chemischer Beständigkeit des endgültigen Epoxidprodukts führt. Diese Anwendung ist unerlässlich bei der Herstellung von Beschichtungen, Klebstoffen und Verbundwerkstoffen.

Zwischenprodukt der organischen Synthese

Als Zwischenprodukt in der organischen Synthese ist This compound an der Herstellung verschiedener organischer Verbindungen beteiligt . Seine Reaktivität ermöglicht die Herstellung komplexer Moleküle, die in Pharmazeutika, Agrochemikalien und Farbstoffen verwendet werden können.

Phasentransferkatalysator

Die Verbindung dient aufgrund ihrer Fähigkeit, die Wanderung eines Reaktanten von einer Phase in eine andere zu erleichtern, als effektiver Phasentransferkatalysator . Diese Eigenschaft ist besonders nützlich bei Reaktionen, bei denen sich Reaktanten in verschiedenen Phasen befinden und andernfalls nicht effizient miteinander reagieren würden.

Gerichtete ortho-Metallierung

This compound: unterliegt einer gerichteten ortho-Metallierung mit Butyllithium, was zur Bildung von Organolithiumverbindungen führt . Diese Verbindungen sind entscheidend für die Synthese verschiedener funktionalisierter aromatischer Verbindungen, die Anwendungen in der Materialwissenschaft und Pharmazie finden.

Quaternisierungsreaktionen

Die basische Natur von This compound ermöglicht es, Quaternisierungsreaktionen mit Alkylhalogeniden einzugehen, um quaternäre Ammoniumsalze zu bilden . Diese Salze haben vielfältige Anwendungen, unter anderem als Desinfektionsmittel, Weichmacher, Antistatika und in der Wasseraufbereitung.

Analytische Chemie

In der analytischen Chemie kann This compound als Reagenz für den Nachweis und die Quantifizierung verschiedener chemischer Spezies verwendet werden . Seine selektive Reaktivität macht es zu einem wertvollen Werkzeug in der Chromatographie und Spektroskopie.

Materialwissenschaftliche Forschung

Schließlich findet This compound Anwendungen in der materialwissenschaftlichen Forschung, wo es verwendet wird, um Oberflächeneigenschaften zu verändern und neuartige Materialien mit spezifischen Eigenschaften zu erzeugen . Forscher nutzen seine Reaktivität, um Materialien mit gewünschten Eigenschaften wie Leitfähigkeit, Biokompatibilität oder Photoreaktivität zu entwickeln.

Wirkmechanismus

Target of Action

2,3-Dimethylbenzylamine (DMB) is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It acts as a catalyst in these reactions, accelerating the rate at which they occur.

Mode of Action

DMB interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst, speeding up the reactions involved in the formation of polyurethane foams and epoxy resins. The exact nature of these interactions and the resulting changes are complex and depend on the specific conditions of the reaction.

Biochemical Pathways

The biochemical pathways affected by DMB are primarily those involved in the synthesis of polyurethane foams and epoxy resins . The compound acts as a catalyst in these reactions, facilitating the formation of the desired products. The downstream effects of these reactions include the production of materials with desirable properties such as high strength, durability, and resistance to various environmental factors.

Result of Action

The primary result of DMB’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, including in the construction, automotive, and electronics industries, among others. On a molecular and cellular level, the effects of DMB’s action would depend on the specific conditions of the reaction and the presence of other substances.

Action Environment

The action, efficacy, and stability of DMB can be influenced by various environmental factors. These may include the temperature and pressure of the reaction, the presence of other substances, and the specific conditions of the industrial process in which it is used

Safety and Hazards

2,3-Dimethylbenzylamine is considered hazardous. It is flammable and toxic if swallowed or inhaled . It is harmful in contact with skin and causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and using only outdoors or in a well-ventilated area .

Relevant Papers There are several papers related to 2,3-Dimethylbenzylamine. One paper discusses the synthesis, spectroscopic characterization, and thermal analysis of the [Pd(dmba)(Cl)(iso)], [Pd(dmba)(NCO)(iso)], [Pd(dmba)(N3)(iso)], and [Pd(dmba)(Br)(iso)] compounds, where dmba = N,N′-dimethylbenzylamine and iso = isonicotinamide . Another paper discusses the creation of NMR databases in chiral solvents for assignments of relative and absolute stereochemistry .

Biochemische Analyse

Biochemical Properties

2,3-Dimethylbenzylamine plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating the formation of polyurethane foams and epoxy resins. The compound undergoes directed ortho metalation with butyl lithium, leading to the formation of derivatives with the formula 2-X-C6H4CH2N(CH3)2 (E = SR, PR2, etc.) . These interactions highlight the compound’s importance in catalysis and its ability to form quaternary ammonium salts when reacting with alkyl halides .

Cellular Effects

The effects of 2,3-Dimethylbenzylamine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cyclopalladated compounds containing 2,3-Dimethylbenzylamine have shown cytotoxic activity toward murine tumor cell lines and Mycobacterium tuberculosis . These compounds did not demonstrate mutagenic potential according to Ames test results .

Molecular Mechanism

At the molecular level, 2,3-Dimethylbenzylamine exerts its effects through various binding interactions with biomolecules. It undergoes directed ortho metalation with butyl lithium, forming derivatives that are useful in catalysis . The compound’s basic nature allows it to undergo quaternization with alkyl halides, resulting in the formation of quaternary ammonium salts . These interactions are crucial for its role as a catalyst in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethylbenzylamine can change over time. The compound’s stability and degradation are essential factors to consider. While specific long-term effects on cellular function have not been extensively documented, its role as a catalyst suggests that it remains active over extended periods, facilitating the formation of desired products .

Dosage Effects in Animal Models

The effects of 2,3-Dimethylbenzylamine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated. Studies on cyclopalladated compounds containing 2,3-Dimethylbenzylamine have shown cytotoxic activity toward murine tumor cell lines, indicating its potential therapeutic applications .

Metabolic Pathways

2,3-Dimethylbenzylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in catalysis highlights its importance in metabolic processes, particularly in the formation of polyurethane foams and epoxy resins . The compound’s interactions with enzymes facilitate these reactions, impacting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2,3-Dimethylbenzylamine is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its availability for catalysis . The compound’s distribution is crucial for its role in biochemical reactions.

Subcellular Localization

The subcellular localization of 2,3-Dimethylbenzylamine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its catalytic effects . Understanding its localization is essential for optimizing its use in biochemical applications.

Eigenschaften

IUPAC Name |

(2,3-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLRWOHZBISUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384189 | |

| Record name | 2,3-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51586-20-0 | |

| Record name | 2,3-Dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dimethylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

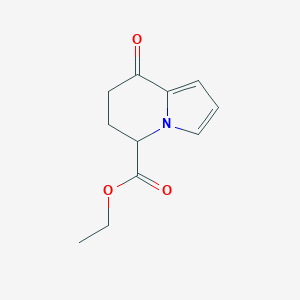

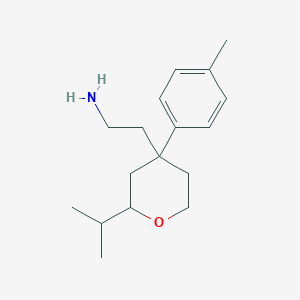

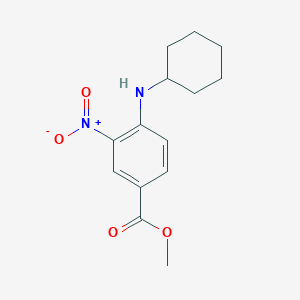

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)